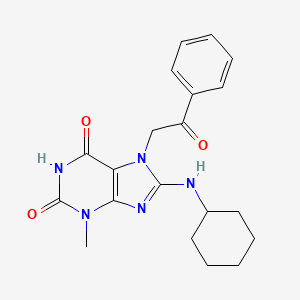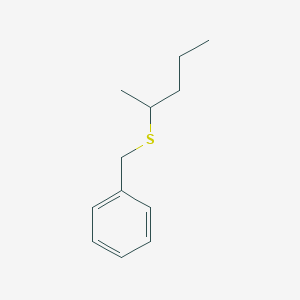
1-(Methoxymethyl)cyclobutane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methoxymethyl)cyclobutane-1-sulfonamide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound’s molecular formula is C6H13NO3S, and it has a molecular weight of 179.24 g/mol .
Wissenschaftliche Forschungsanwendungen
1-(Methoxymethyl)cyclobutane-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Researchers are investigating the potential biological activities of this compound, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Preliminary studies suggest that this compound may have potential as a drug candidate due to its unique chemical properties and biological activities.
Industry: While not widely used in industrial applications, the compound’s unique structure makes it a valuable tool for research and development in various industries.
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 1-(Methoxymethyl)cyclobutane-1-sulfonamide typically involves the reaction of cyclobutane-1-sulfonyl chloride with methoxymethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
1-(Methoxymethyl)cyclobutane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of cyclobutane derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-(Methoxymethyl)cyclobutane-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(Methoxymethyl)cyclobutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Cyclobutane-1-sulfonamide: Lacks the methoxymethyl group, resulting in different chemical and biological properties.
Methoxymethylsulfonamide: Contains the methoxymethyl group but lacks the cyclobutane ring, leading to different reactivity and applications.
N-Methylcyclobutane-1-sulfonamide:
The uniqueness of this compound lies in its combination of the cyclobutane ring and the methoxymethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(methoxymethyl)cyclobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-10-5-6(3-2-4-6)11(7,8)9/h2-5H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHSGNPJCNNESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)

![6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2821911.png)
![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)

![(Z)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2821916.png)
![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2821917.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)
![N-(4-ethoxyphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2821921.png)
![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)

![6-{3-[(5-methylpyridin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B2821929.png)
